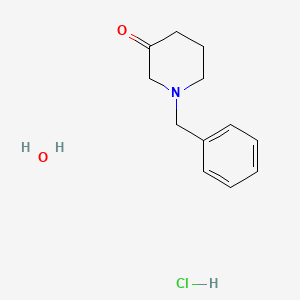

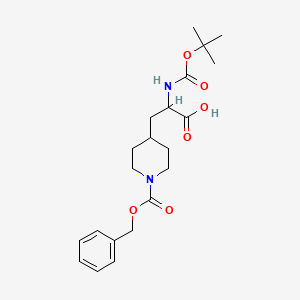

![molecular formula C14H15N3O3S B3022219 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 1142210-01-2](/img/structure/B3022219.png)

4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid

Overview

Description

The compound of interest, 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid, is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse chemical reactivity and potential biological activities, which make them a subject of interest in various chemical and pharmaceutical studies.

Synthesis Analysis

Although the specific synthesis of 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid is not detailed in the provided papers, similar thiadiazole compounds have been synthesized through various methods. For instance, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole involves ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form different heterocyclic compounds . Another example is the unexpected synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, where exposure to sulfuric acid leads to ring closure and sulfonation . These methods highlight the reactivity of thiadiazole derivatives and their potential for forming complex structures.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can engage in various intermolecular interactions. For example, molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids show hydrogen bonding and (\pi)-(\pi) stacking interactions, which are crucial for the stability and properties of the crystal structures . These interactions are likely to be relevant for the compound of interest as well, influencing its crystalline form and potentially its biological activity.

Chemical Reactions Analysis

Thiadiazole derivatives are known to undergo a range of chemical reactions. The reactivity of the thiadiazole ring allows for the formation of various products depending on the type of nucleophile involved. For example, the reaction with an N-nucleophile can lead to the formation of N-substituted indole-2-thiols, while an O-nucleophile can result in 2-alkoxy-substituted benzo[b]thiophenes . These reactions are indicative of the versatility of thiadiazole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring contributes to the compound's potential biological activity, as seen in the antimicrobial activity of the synthesized benzenesulfonic acid derivative against Listeria monocytogenes and Escherichia coli . The crystal structure, including hydrogen bonding and (\pi)-(\pi) interactions, affects the compound's solubility, melting point, and stability . These properties are essential for the practical application of thiadiazole derivatives in medicinal chemistry and other fields.

Scientific Research Applications

Biological Activity of Heterocyclic Systems

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, attributable to their structural adaptability and ability to interact with various biological targets. The core thiadiazole structure acts as a pharmacophore scaffold, facilitating significant chemical modifications that lead to diverse biological effects. Research highlights the critical role of thiadiazole and oxadiazole moieties in medicinal chemistry due to their bioisostere properties for carboxylic, amide, and ester groups. These properties enhance pharmacological activity by enabling hydrogen bonding interactions with enzymes and receptors. Specifically, studies have identified antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities associated with these compounds. The synergy between thiadiazole/oxadiazole cores and various heterocycles often results in enhanced biological effects, underscoring their importance in drug development and as structural matrices for new drug-like molecules (Lelyukh, 2019).

Synthesis and Significance in Heterocyclic Chemistry

The reactivity and versatility of heterocyclic compounds, including those based on the 1,3,4-thiadiazole framework, are crucial in synthesizing a wide array of heterocyclic structures. These compounds serve as building blocks for generating pyrazolo-imidazoles, thiazoles, spiropyrans, and various dyes, highlighting their pivotal role in heterocyclic and dyes synthesis. The unique reactivity of these scaffolds under mild conditions facilitates the creation of diverse cynomethylene dyes from a broad range of precursors, indicating their potential for further innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).

properties

IUPAC Name |

4-[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9-5-2-3-6-10(9)15-13(20)14-17-16-11(21-14)7-4-8-12(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,15,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMGVGOHEIAGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

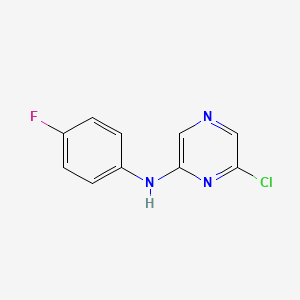

![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)

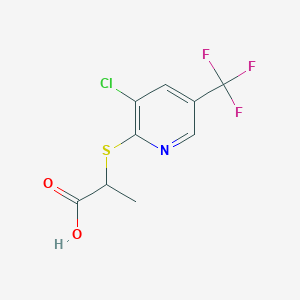

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)

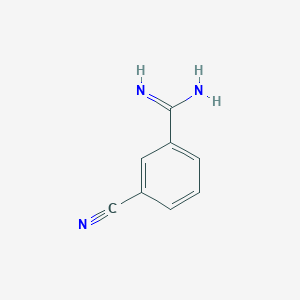

![(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3022156.png)